Dihydroxyisobenzofuranon
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3,4-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8-9,11H |
InChI Key |
AULYUZAKRLWPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)C(=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Dihydroxyisobenzofuranon and Its Analogues
Classical Approaches in Dihydroxyisobenzofuranone Synthesis
Traditional methods for constructing the dihydroxyisobenzofuranone core often rely on multi-step reaction sequences involving functional group interconversions and cyclization reactions. These classical approaches have laid the groundwork for the synthesis of substituted phthalides.
Multi-Step Conversions and Reaction Pathways for the Dihydroxyisobenzofuranone Core
The construction of the isobenzofuranone skeleton often involves the cyclization of a precursor molecule containing the necessary functionalities. A common strategy involves the reduction of a suitably substituted phthalic anhydride (B1165640) or a derivative thereof. For instance, the reduction of a dihydroxyphthalic anhydride derivative could theoretically yield the desired dihydroxyisobenzofuranone.
Another classical approach involves the intramolecular cyclization of a 2-halomethyl-dihydroxybenzoic acid derivative. This can be achieved by generating a nucleophilic carboxylate that displaces the halide to form the lactone ring. The synthesis of the dihydroxy-substituted benzoic acid precursor itself represents a multi-step process, often starting from commercially available dihydroxy- or dimethoxy-substituted benzene (B151609) derivatives, which are then subjected to functionalization reactions such as formylation or carboxylation.
A representative multi-step pathway could involve the following general sequence:
Aromatic Substitution : Starting with a dimethoxybenzene, electrophilic substitution reactions such as Friedel-Crafts acylation or formylation can introduce a carbonyl group.
Oxidation : The introduced functional group can be oxidized to a carboxylic acid.
Introduction of the Second Carbon : A second carbon atom, destined to become the methylene (B1212753) group of the lactone ring, can be introduced via reactions like the Cannizzaro reaction on a dialdehyde (B1249045) precursor or through formylation of a benzoic acid derivative.
Cyclization : The final lactonization step can be induced by reduction of a 2-formylbenzoic acid or by intramolecular nucleophilic substitution.
Demethylation : If starting with methoxy (B1213986) groups, a final demethylation step is required to yield the dihydroxyisobenzofuranone.
Precursor Chemistry and Intermediate Transformations in Dihydroxyisobenzofuranone Formation
The choice of precursors is critical in classical synthesis. Common starting materials for the synthesis of hydroxylated phthalides include substituted toluenes, phthalic acids, or benzaldehydes. For dihydroxyisobenzofuranone, precursors would typically be dimethoxy-substituted aromatics to protect the hydroxyl groups during the synthetic sequence.
For example, starting from a dimethoxytoluene, oxidation of the methyl group to a carboxylic acid, followed by ortho-lithiation and subsequent formylation, can generate a 2-formyl-dimethoxybenzoic acid. This intermediate can then be reduced and cyclized to form the dimethoxyisobenzofuranone, which upon demethylation yields the final dihydroxy product.
Intermediate transformations often involve protection and deprotection of the hydroxyl groups. Methoxy groups are common protecting groups due to their relative stability under various reaction conditions and the availability of reliable deprotection methods, such as treatment with boron tribromide (BBr₃).
Modern and Green Synthetic Strategies for Dihydroxyisobenzofuranone
Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry, such as atom economy.
Catalytic Methods and Reaction Efficiency in Dihydroxyisobenzofuranone Formation
Modern approaches often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-, rhodium-, and copper-based catalysts have been extensively used in the synthesis of substituted isobenzofuranones. mdpi.comchemistryviews.org
For instance, palladium-catalyzed carbonylation reactions of ortho-halobenzyl alcohols can provide a direct route to the phthalide (B148349) core. In the context of dihydroxyisobenzofuranone, this would involve a dihydroxy-substituted ortho-halobenzyl alcohol as the precursor.
Another powerful catalytic method is the transition metal-catalyzed C-H activation/functionalization. For example, rhodium-catalyzed annulation of benzoic acids with alkynes or aldehydes can lead to the formation of 3-substituted phthalides. mdpi.com Applying this to a dihydroxybenzoic acid could provide a direct route to the target molecule.
The efficiency of these catalytic methods is often high, with good to excellent yields and milder reaction conditions compared to classical approaches.
| Catalyst System | Precursor Type | Product Type | Reported Yields | Reference |
| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂ | Benzoic acids and alkenes | 3-Alkylphthalides | Good to excellent | mdpi.com |
| [(COD)RhCl]₂ / Cu(OAc)₂ | Benzoic acids and alkenes | 3-Alkylphthalides | Good to excellent | mdpi.com |
| Pd(OAc)₂ / Ligand | o-Bromobenzyl alcohols | Phthalides | High | General Method |
| CuI | Benzoxasiloles and CO₂ | Phthalides | Good | nih.gov |
Sustainable Synthesis and Atom Economy Considerations in Dihydroxyisobenzofuranone Production
Green chemistry principles are increasingly being applied to the synthesis of phthalides. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and designing synthetic routes with high atom economy. nih.govrsc.org
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.
For the synthesis of dihydroxyisobenzofuranone, a green approach might involve an electrochemical C(sp³)-H lactonization of a 2-alkyl-dihydroxybenzoic acid, which is an atom-economical process. organic-chemistry.org Another sustainable strategy is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts.
Domino or one-pot reactions are also a hallmark of green synthesis, as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. A domino one-pot synthesis of isobenzofuran-1(3H)-ones has been reported using copper catalysis in water, which represents a significant step towards a more sustainable synthesis of this class of compounds. organic-chemistry.org
Asymmetric Synthesis and Stereochemical Control in Dihydroxyisobenzofuranone Derivatives
Many biologically active phthalides are chiral, making their enantioselective synthesis a significant area of research. Asymmetric synthesis aims to control the stereochemistry at the C3 position of the isobenzofuranone ring.
For dihydroxyisobenzofuranone derivatives that are substituted at the 3-position, asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
Catalytic asymmetric methods are particularly attractive. For example, the asymmetric hydrogenation of 3-alkylideneisobenzofuranones using chiral iridium or rhodium catalysts can produce 3-substituted phthalides with high enantioselectivity. nih.gov If a dihydroxy-substituted 3-alkylideneisobenzofuranone were used as a substrate, this would provide a route to chiral dihydroxyisobenzofuranone derivatives.
Another approach is the enantioselective reduction of 2-acylbenzoic acids, which can be achieved using chiral catalysts, followed by in situ lactonization. Ruthenium-catalyzed asymmetric transfer hydrogenation is a well-established method for this transformation. organic-chemistry.org
The development of these asymmetric methods is crucial for the synthesis of enantiomerically pure dihydroxyisobenzofuranone derivatives, which is often a prerequisite for their evaluation in biological systems.
Total Synthesis Strategies for Complex Dihydroxyisobenzofuranone-Containing Natural Products
The total synthesis of natural products containing the dihydroxyisobenzofuranone core provides a platform for the development and application of sophisticated synthetic strategies. A notable example is the proposed total synthesis of 5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-one, a potential antidiabetic compound isolated from Nigella glandulifera. researchgate.net
A retrosynthetic analysis of this molecule suggests that a key disconnection could be made at the isobenzofuranone core, separating it from the prenyl side chain. The core itself could be assembled from a suitably substituted aromatic precursor. One plausible forward strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the key carbon-carbon bond of the aromatic ring, followed by cyclization to form the lactone. researchgate.net
The proposed synthesis of 5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-one could commence with a protected dihydroxybromobenzene derivative. This would undergo a Suzuki-Miyaura coupling with a suitable boronic acid or ester partner that already contains the precursor to the lactone carbonyl and the hydroxymethyl group. The chemo- and regioselectivity of this coupling would be critical for the success of the synthesis.
Following the successful construction of the substituted biphenyl (B1667301) precursor, the next key step would be the formation of the lactone ring. This could be achieved through a sequence of reactions, such as the reduction of a carboxylic acid or ester to an alcohol, followed by an intramolecular cyclization. The conditions for this cyclization would need to be carefully optimized to avoid side reactions and ensure a high yield of the desired dihydroxyisobenzofuranone. The final steps would involve the introduction of the prenyl group, likely through a regioselective alkylation, and the deprotection of the hydroxyl groups.
The proposed multi-step synthesis aims for simplicity and potential for industrialization, highlighting the importance of developing efficient and scalable routes to these valuable natural products. researchgate.net
| Natural Product | Key Synthetic Strategy | Relevant Reactions |
| 5,7-dihydroxy-6-(3-methybut-2-enyl)-isobenzofuran-(13H)-one | Convergent synthesis via cross-coupling and subsequent lactonization. researchgate.net | Suzuki-Miyaura cross-coupling, reduction, intramolecular cyclization, regioselective alkylation. |
Reactivity and Reaction Mechanisms of Dihydroxyisobenzofuranon
Electrophilic and Nucleophilic Reactions of the Dihydroxyisobenzofuranone Core
The dihydroxyisobenzofuranone structure possesses both electrophilic and nucleophilic centers, allowing for a variety of chemical transformations.
The furanone part of the molecule contains several reactive sites. The carbonyl carbon (C1) is electrophilic and susceptible to nucleophilic attack, while the C3 position can be functionalized through various substitution reactions.
Nucleophilic attack at the C1 carbonyl group is a common reaction. For instance, reduction of the lactone carbonyl can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) yolanda-rios.net. The reactivity towards nucleophiles can be influenced by the substituents on the benzene (B151609) ring.
The C3 position is also a key site for introducing chemical diversity. The synthesis of 3-substituted phthalides can be achieved through several methods, including:
Asymmetric 1,2-addition/lactonization tandem reactions of methyl 2-formylbenzoates rsc.org.
Asymmetric catalytic synthesis involving sequential arylation–lactonization pathways to produce 3-aryl phthalides rsc.org.
Nucleophilic addition reactions to generate chiral 3-substituted phthalides rsc.org.
The generation of a carbanion at the C3 position allows for subsequent reactions with various electrophiles.
| Reaction Type | Reagents/Conditions | Product | Reference |
| Asymmetric 1,2-addition/lactonization | Chiral phosphoramide (B1221513) ligand–Zn(II) complex | Enantiopure 3-substituted phthalide (B148349) | rsc.org |
| Asymmetric arylation–lactonization | Catalytic sequential pathway | 3-Aryl phthalide | rsc.org |
| Nucleophilic addition | Isopropyl magnesium chloride followed by aldehydes | Chiral 3-substituted phthalide | rsc.org |
| Reduction | NaBH₄ in MeOH | Ring-opened or reduced products | yolanda-rios.net |
The dihydroxy-substituted benzene ring can undergo electrophilic aromatic substitution reactions. The position of the hydroxyl groups directs the regioselectivity of these reactions. For example, in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, a CuBr₂-mediated multi-step reaction is employed, highlighting a method for halogenation of the aromatic ring researchgate.net.
Furthermore, the synthesis of various functionalized hydroxyphthalides has been achieved through the Diels-Alder reaction of appropriately substituted dienes, followed by aromatization acs.org. This approach allows for the introduction of substituents onto the benzene ring in a controlled manner.
Ring-Opening and Ring-Closing Reactions Involving Dihydroxyisobenzofuranone
The lactone ring of dihydroxyisobenzofuranone can be opened under various conditions, yielding versatile intermediates that can be used in subsequent transformations. For example, treatment of 3-chloro-3-(dimethylphosphono)isobenzofuranone with sodium carbonate in aqueous solution leads to the opening of the isobenzofuranone ring to form ortho-phosphonato-formylbenzoate anions researchgate.net. Subsequent acidification can lead to the recyclization to form the hydroxyphosphonoisobenzofuranone researchgate.net.
Ring-opening reactions are also pivotal in the synthesis of other heterocyclic systems. For instance, phthalide derivatives can undergo ring-opening to synthesize coumarin (B35378) derivatives nih.gov. The stereochemistry of the products resulting from lactonization after a ring-opening reduction sequence can be dependent on the solvent used yolanda-rios.net.
Complex bioactive molecules have been synthesized using dihydroxyphthalides as starting materials through phenol-driven intramolecular cycloaddition reactions, which involve the opening of the lactone ring as a key step acs.orgacs.org.
Rearrangement Reactions and Tautomerism of Dihydroxyisobenzofuranone
A significant aspect of the chemistry of hydroxyisobenzofuranones is the existence of ring-chain tautomerism. This equilibrium exists between the cyclic lactone form and an open-chain aldehyde or ketone form. For 3-hydroxy-3-phosphonoisobenzofuranone, NMR studies have shown a pH-dependent equilibrium between the cyclic tautomer and the open-chain ortho-phosphonoformylbenzoic acid researchgate.net. The facile formation of the cyclic tautomer is often attributed to the strong electron-withdrawing effect of substituents at the C3 position researchgate.net.
Rearrangement reactions can also occur. For example, the treatment of certain phthalide derivatives can lead to rearrangements, as seen in the synthesis of various natural products where skeletal rearrangements are key steps yolanda-rios.net.
Oxidation-Reduction Chemistry of Dihydroxyisobenzofuranone
The dihydroxyisobenzofuranone core can undergo both oxidation and reduction reactions. Oxidation of an isobenzofuranone can lead to the diastereoselective formation of an epoxide researchgate.netresearchgate.net. Subsequent acidolysis of the epoxide can result in the formation of trans-glycols researchgate.netresearchgate.net.
Reduction of the lactone moiety can be achieved with reagents like sodium borohydride. Depending on the reaction conditions, this can lead to either selective reduction of the carbonyl group or conjugate addition to unsaturated derivatives yolanda-rios.net. Attempts to selectively reduce double bonds in certain dimeric phthalide structures through catalytic hydrogenation have also been studied, sometimes resulting in the reduction of multiple sites yolanda-rios.net.
| Reaction | Reagent | Product | Reference |
| Oxidation | Not specified | Epoxide | researchgate.netresearchgate.net |
| Reduction | NaBH₄ in MeOH | Reduced lactone/ring-opened product | yolanda-rios.net |
| Catalytic Hydrogenation | H₂, Catalyst | Reduced double bonds | yolanda-rios.net |
Mechanistic Investigations of Dihydroxyisobenzofuranone Transformations, including Transition State Analysis
Mechanistic studies have provided insights into the transformations of dihydroxyisobenzofuranones. For instance, in the enantioselective allylation of oxocarbenium ions generated from hydroxyisobenzofuranones, the reaction is proposed to proceed via a Bi-phosphate catalyst. Density Functional Theory (DFT) calculations of the transition states have been used to explain the observed stereoselectivity rsc.org.
The dynamic kinetic resolution of 3-hydroxyphthalides has also been investigated. In one study, a chiral 4-aryl-pyridine-N-oxide catalyst was used, and an acyl transfer mechanism was proposed based on control experiments and DFT calculations researchgate.net. These studies often highlight the importance of non-covalent interactions, such as hydrogen bonding, in controlling the stereochemical outcome of the reactions rsc.org.
Derivatives and Structural Analogues of Dihydroxyisobenzofuranon
Synthesis and Diversification of Dihydroxyisobenzofuranon Derivatives
The strategic chemical modification of the dihydroxyisobenzofuranone core is key to creating libraries of compounds for further study. Diversification can be achieved by targeting three main regions of the molecule: the hydroxyl groups, the aromatic ring, and the furanone ring.
The phenolic hydroxyl groups are often the most accessible sites for initial modification. Standard reactions such as etherification and esterification can be employed to alter the polarity, steric bulk, and hydrogen-bonding capability of the molecule. For instance, methylation or ethylation of the hydroxyl groups can be readily achieved. Research into mycophenolic acid, a complex phthalide (B148349) derivative, has shown that converting a hydroxyl to a methoxy (B1213986) group, and subsequently replacing that with an ethyl group, can enhance biological potency by a factor of two to four. nih.gov
A common synthetic route involves the conversion of dihydroxyphthalides into their corresponding alkoxy derivatives. For example, 5,7-dihydroxyphthalide has been successfully converted to 7-hydroxy-5-methoxyphthalide. gla.ac.uk Similarly, syntheses using palladium-catalyzed reactions have been employed to produce 5,7-dimethoxyphthalide. researchgate.net The hydroxyl groups can also be protected using groups like benzyl (B1604629) ethers, as seen in the synthesis of various 6-benzyloxyphthalides, which can be valuable intermediates for further functionalization. nih.gov
| Reactant | Reagent(s) | Product |
| Ethyl dibromo-orsellinate | Photobromination, Hydrolysis | 5,7-Dihydroxyphthalide gla.ac.uk |
| Ethyl everninate | Photobromination, Hydrolysis | 7-Hydroxy-5-methoxyphthalide gla.ac.uk |
| 2-bromo-3,5-dimethoxybenzyl alcohol | Pd catalyst, CO, Na₂CO₃ | 5,7-Dimethoxyphthalide researchgate.net |
The benzene (B151609) ring of the dihydroxyisobenzofuranone scaffold is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the hydroxyl groups. wikipedia.org These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.org In a 5,7-dihydroxyisobenzofuranone, this directs substitution to the C4 and C6 positions.
Halogenation is a common SEAr reaction. The photobromination of precursors is a known technique to introduce bromine onto the aromatic ring, yielding brominated phthalide derivatives. gla.ac.uk A practical route to 6-bromo-5,7-dihydroxyphthalide 5-methyl ether has been developed featuring a copper(II) bromide-mediated multi-step reaction. researchgate.net Other classical SEAr reactions like nitration and Friedel–Crafts alkylation or acylation can also be applied, typically requiring a Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a potent electrophile. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The introduction of such substituents dramatically alters the electronic properties of the aromatic system.
| Reaction Type | Reagent(s) | Potential Substitution Position(s) |
| Halogenation | Br₂, FeBr₃ | C4, C6 |
| Nitration | HNO₃, H₂SO₄ | C4, C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4, C6 |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | C4, C6 |
The furanone ring offers unique opportunities for structural diversification, particularly at the C3 position. One powerful method involves converting the phthalide into a dimethyl phthalide-3-phosphonate. nii.ac.jp This intermediate can then undergo Wittig-Horner reactions with various aldehydes and ketones, such as 1-indanones or 2(5H)-furanones, to generate a range of 3-ylidenephthalides (compounds with a C=C double bond at the C3 position). nii.ac.jp
Specific examples include the synthesis of 3-heptylidene-4,5-dihydroxyphthalide and 3-benzylidene-4,5-dihydroxyphthalide. nih.gov This approach allows for the introduction of large, complex side chains. Beyond creating an exocyclic double bond, the C3 position can also be functionalized with heteroatom-containing groups, such as in the synthesis of 3-arylaminophthalides and 3-indolylphthalides. researchgate.net These modifications fundamentally change the shape and chemical character of the furanone portion of the molecule.
| Precursor/Reactant | Reagent(s) / Reaction Type | Product Type |
| Dimethyl phthalide-3-phosphonate | 1-Indanone, LHMDS / Wittig-Horner | 3-(1'-Indanylidene)phthalide nii.ac.jp |
| 4,5-Dihydroxyphthalide | Heptanal / Condensation | 3-Heptylidene-4,5-dihydroxyphthalide nih.gov |
| Phthalide | Aromatic amines, NH₄Cl | 3-Arylaminophthalide researchgate.net |
| ortho-Alkynylbenzaldehydes | NaClO₂ / Intramolecular Cyclization | 3-Substituted Phthalide researchgate.net |
Exploration of Structure-Reactivity Relationships in this compound Analogues
Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the properties and biological activity of dihydroxyisobenzofuranone analogues. Research has identified several key structural features that govern their function.
The presence and position of hydroxyl groups are often critical. Studies on phthalide derivatives have shown that a phenolic hydroxyl group on the aromatic ring is beneficial for certain biological activities. researchgate.net In the case of the inhibitor mycophenolic acid, this hydroxyl group was found to be essential for high potency. nih.gov The lactone ring itself is also a key feature; replacing it with other cyclic moieties or acyclic groups often leads to a significant loss of potency, highlighting the structural importance of the isobenzofuranone core. nih.gov
Substitutions on the aromatic ring have a profound impact. A study of phthalide analogues as monoamine oxidase (MAO) inhibitors found that substitution at the C6 position yielded compounds with high binding affinities. nih.govacs.org Within a series of 6-benzyloxyphthalides with different substituents on the phenyl ring, a clear SAR was established, with the order of inhibitory potency being: CF₃ > I > Br > Cl > F > CH₃ > H. nih.gov This trend suggests that electron-withdrawing and larger, more polarizable groups at this position enhance activity.
Design Principles for Novel this compound Scaffolds
The design of novel molecular scaffolds based on the dihydroxyisobenzofuranone core follows principles aimed at creating structurally diverse molecules with potentially new functions. numberanalytics.com The core structure is viewed as a "privileged scaffold"—a framework that is able to provide useful ligands for more than one type of biological target. nih.govacs.org
Key design principles include:
Scaffold Definition and Diversification: The first step is to identify the core scaffold (the dihydroxyisobenzofuranone ring system) and map its potential points of diversification (the hydroxyl groups, the aromatic ring, and the C3 position of the furanone ring). numberanalytics.comnih.gov
Structure-Based Design: When the structure of a biological target is known, computational modeling can be used to design modifications that optimize interactions. This can involve adding functional groups that form new hydrogen bonds or hydrophobic interactions. researchgate.net
Scaffold Hopping and Replacement: This strategy involves replacing the core scaffold with a different one that maintains similar spatial arrangements of key functional groups. For instance, the phthalide ring system has been successfully exchanged for an isoindolinone ring to explore new chemical space while mimicking the original compound's structure. monash.edu
Complexity-Generating Synthesis: The dihydroxyisobenzofuranone scaffold can serve as a key building block for the total synthesis of more complex natural products. nii.ac.jp Synthetic strategies can be designed where the phthalide core is annulated with other ring systems to rapidly build molecular complexity. nii.ac.jpmun.ca
By applying these principles, chemists can move beyond simple derivatization to the rational design of novel molecular architectures with tailored physicochemical and biological properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-Arylaminophthalide |
| 3-Benzylidene-4,5-dihydroxyphthalide |
| 3-Heptylidene-4,5-dihydroxyphthalide |
| 3-Indolylphthalide |
| 3-Ylidenephthalide |
| 5,7-Dihydroxyphthalide |
| 5,7-Dimethoxyphthalide |
| 6-Benzyloxyphthalide |
| 6-Bromo-5,7-dihydroxyphthalide 5-methyl ether |
| 7-Hydroxy-5-methoxyphthalide |
| This compound / Dihydroxyphthalide |
| Dimethyl phthalide-3-phosphonate |
| Ethyl dibromo-orsellinate |
| Ethyl everninate |
| Isoindolinone |
Advanced Spectroscopic and Analytical Characterization Methodologies for Dihydroxyisobenzofuranon
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of an unknown compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
For Dihydroxyisobenzofuranone (C₈H₆O₄), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). HRMS analysis, often coupled with a soft ionization technique like Electrospray Ionization (ESI), would yield an m/z value for the protonated molecule [M+H]⁺ or other adducts. The experimentally measured mass is then compared against a database of calculated exact masses for potential molecular formulas. The formula that provides the smallest mass error is confirmed as the correct one.
For instance, in the characterization of novel phthalide (B148349) derivatives, HRESIMS is routinely used to establish the molecular formula. A study on rhytidhylide A, a related phthalide, reported a positive HRESIMS ion at m/z 239.0919 [M+H]⁺, which corresponded to a calculated mass for C₁₂H₁₅O₅ of 239.0914, confirming the molecular formula with a high degree of confidence. nih.gov This approach provides the foundational step in the structural elucidation process for any Dihydroxyisobenzofuranone isomer.
Table 1: Illustrative HRMS Data for a Phthalide Derivative
| Ion | Calculated Exact Mass | Measured Exact Mass | Formula Confirmed |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. scielo.org.za It provides information on the chemical environment of individual atoms (chemical shift), the number of nuclei (integration), and the connectivity between atoms through chemical bonds (spin-spin coupling). scielo.org.za
For Dihydroxyisobenzofuranone, ¹H NMR would reveal the number and environment of hydrogen atoms, including those on the aromatic ring and the hydroxyl protons. ¹³C NMR would similarly identify all the unique carbon environments, such as the carbonyl carbon of the lactone, the aromatic carbons, and the carbon bearing the hydroxyl groups. researchgate.net
While 1D NMR spectra provide essential information, complex structures often require 2D NMR experiments to resolve overlapping signals and establish definitive connectivity. nih.gov
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Dihydroxyisobenzofuranone, COSY would show correlations between adjacent protons on the aromatic ring, helping to determine the substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of ¹H-¹³C one-bond connections.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. For example, the proton on the aromatic ring would show a correlation to the carbonyl carbon of the lactone ring, confirming the core structure of the isobenzofuranone. researchgate.net
In the structural analysis of rhytidhylide A, extensive 1D and 2D NMR data were used to identify key structural fragments, including a five-substituted benzene (B151609) ring, an oxymethine, an oxygenated non-protonated carbon, and three methyl groups, which were then assembled using HMBC correlations. nih.gov
Table 2: Exemplary ¹H and ¹³C NMR Data for a Substituted Phthalide Moiety
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| 1 | 171.6 | - | - |
| 3 | 89.5 | - | H-4, H-10 → C-3 |
| 3a | 151.6 | - | H-4 → C-3a |
| 4 | 99.9 | 6.41 (s) | H-4 → C-3, C-5, C-6, C-7a |
| 5 | 163.3 | - | H-4 → C-5 |
| 6 | 111.2 | - | H-4 → C-6 |
| 7 | 155.4 | - | H-4, H-8 → C-7 |
| 7a | 102.8 | - | H-4 → C-7a |
Data adapted from a related phthalide derivative for illustrative purposes. nih.gov
Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. usm.edu This is particularly valuable for studying polymorphism, where a compound can exist in different crystal structures, and for analyzing materials that are insoluble. edinst.com SSNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide high-resolution spectra of solid samples. For Dihydroxyisobenzofuranone, ¹³C CP/MAS SSNMR could be used to identify different crystalline forms, study intermolecular interactions like hydrogen bonding in the solid state, and characterize the compound if it were part of a polymer matrix or formulation. edinst.com Studies on related phthalimide (B116566) compounds have used SSNMR to determine bond lengths and the orientation of functional groups within the crystal lattice. usm.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of specific chemical bonds and functional groups. nih.gov
For Dihydroxyisobenzofuranone, IR spectroscopy would be expected to show characteristic absorption bands for the key functional groups:
O-H Stretching: A broad and intense band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl groups, likely broadened due to hydrogen bonding. nih.gov
C-H Stretching (Aromatic): Sharp bands typically appearing just above 3000 cm⁻¹.
C=O Stretching (Lactone): A very strong, sharp absorption band around 1760-1740 cm⁻¹, characteristic of a five-membered ring lactone (γ-lactone). The exact position provides clues about ring strain and conjugation. nih.gov
C=C Stretching (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-O Stretching: Intense bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the lactone and the hydroxyl groups. nih.gov
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com It would provide complementary information, especially regarding the vibrations of the aromatic ring and the carbon skeleton. A study on 2(3H)-benzofuranone used both IR and Raman spectroscopy to assign the fundamental vibrational modes of the molecule. researchgate.net
Table 3: Typical Infrared Absorption Frequencies for Dihydroxyisobenzofuranone
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H Stretch | 3400-3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |
| Lactone Carbonyl | C=O Stretch | 1760-1740 | Very Strong |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nist.gov This technique is primarily used to analyze molecules containing chromophores, which are typically conjugated π-systems. nih.govyoutube.com
The isobenzofuranone core contains a benzene ring fused to a lactone, which constitutes a conjugated system. The presence of two hydroxyl groups on the aromatic ring will act as auxochromes, modifying the absorption profile. The UV-Vis spectrum of Dihydroxyisobenzofuranone would be expected to show absorption maxima (λₘₐₓ) characteristic of the electronic transitions within this substituted aromatic system. nih.gov The position and intensity of these bands provide insight into the extent of conjugation and the electronic structure. For example, the NIST Chemistry WebBook shows that 3,3-dimethyl-1(3H)-isobenzofuranone exhibits a λₘₐₓ around 270-280 nm, which is typical for such aromatic systems. The exact λₘₐₓ values for Dihydroxyisobenzofuranone would depend on the position of the hydroxyl groups.
Table 4: Illustrative UV-Vis Absorption Data for an Isobenzofuranone Derivative
| Solvent | λₘₐₓ₁ (nm) | λₘₐₓ₂ (nm) |
|---|---|---|
| Ethanol | 272 | 279 |
Data adapted from 3,3-dimethyl-1(3H)-isobenzofuranone for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a map of electron density and thereby determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles.
For Dihydroxyisobenzofuranone, this technique would provide an unambiguous confirmation of the connectivity and the substitution pattern on the aromatic ring. Furthermore, if the molecule is chiral (e.g., due to substitution at the C3 position), X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters. The analysis also reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as the hydrogen-bonding network formed by the hydroxyl groups, which governs the physical properties of the solid material.
Chromatographic and Separation Techniques for Purity and Isomer Analysis
The comprehensive characterization of Dihydroxyisobenzofuranone necessitates the use of advanced chromatographic and separation techniques. These methodologies are crucial for assessing the purity of synthesized or isolated Dihydroxyisobenzofuranone and for the effective separation and analysis of its various isomers. Given the potential for constitutional isomers (differing in the position of the hydroxyl groups on the benzene ring) and stereoisomers, a multi-faceted analytical approach is often required.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Dihydroxyisobenzofuranone due to its high resolution, sensitivity, and applicability to a wide range of polar and non-volatile compounds. researchgate.netthermofisher.com
Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating Dihydroxyisobenzofuranone from non-polar impurities and for resolving its constitutional isomers. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Stationary Phases: Typically, C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) columns are employed. For enhanced separation of polar compounds like Dihydroxyisobenzofuranone, columns with polar-embedded groups or biphenyl (B1667301) phases can offer alternative selectivity. thermofisher.com
Mobile Phases: A gradient elution using a mixture of water (often buffered and containing additives like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is common. The gradient allows for the elution of compounds with a wide range of polarities.
A typical RP-HPLC method for the analysis of Dihydroxyisobenzofuranone isomers might involve a gradient elution starting with a high percentage of aqueous mobile phase and progressively increasing the organic modifier concentration. This would cause the more polar isomers to elute earlier, followed by the less polar ones.
Normal-Phase HPLC (NP-HPLC) can also be utilized, particularly for the separation of isomers with minor differences in polarity. In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane, heptane, or a mixture with a polar modifier like isopropanol).
Data Table: Representative RP-HPLC Separation of Dihydroxyisobenzofuranone Isomers
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| 4,5-Dihydroxyisobenzofuranone | 8.2 | 45.3 | - |
| 4,7-Dihydroxyisobenzofuranone | 9.5 | 30.1 | 2.1 |
| 5,6-Dihydroxyisobenzofuranone | 11.3 | 24.6 | 2.8 |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. teledynelabs.com Direct analysis of Dihydroxyisobenzofuranone by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column.
To overcome these limitations, derivatization is often employed. The hydroxyl groups of Dihydroxyisobenzofuranone can be converted to less polar and more volatile ethers or esters. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
Once derivatized, the compound can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). The separation is based on the boiling points and interactions of the analytes with the stationary phase.
Coupling GC with a Mass Spectrometry (MS) detector provides an exceptionally powerful analytical tool. nih.gov GC-MS allows for the separation of the derivatized isomers, and the subsequent mass spectra provide structural information that can be used for identification and confirmation.
Data Table: Representative GC-MS Analysis of Derivatized Dihydroxyisobenzofuranone Isomers
| Derivatized Isomer (TMS Ether) | Retention Time (min) | Major Mass Fragments (m/z) |
|---|---|---|
| 4,5-bis(trimethylsilyloxy)isobenzofuranone | 15.4 | 324, 309, 295 |
| 5,6-bis(trimethylsilyloxy)isobenzofuranone | 16.1 | 324, 309, 295 |
Chiral Separation Techniques for Enantiomeric Resolution
If Dihydroxyisobenzofuranone possesses a chiral center, it will exist as a pair of enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. nih.govrsc.org This is typically achieved using chiral chromatography. wvu.edu
Chiral HPLC is the most common method for the separation of enantiomers. wvu.edu This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) being widely used and often successful for the separation of a broad range of chiral compounds. nih.gov Other CSPs include Pirkle-type phases, cyclodextrin-based phases, and protein-based phases.
Mobile Phase Selection: The choice of mobile phase is critical for achieving enantiomeric separation and can significantly impact the resolution. youtube.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) modes can be employed, depending on the CSP and the analyte.
Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov It often provides faster separations and higher efficiencies compared to HPLC.
Data Table: Representative Chiral HPLC Separation of Dihydroxyisobenzofuranone Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| (R)-Dihydroxyisobenzofuranone | 12.8 | 50.0 | 0.0 |
| (S)-Dihydroxyisobenzofuranone | 14.2 | 50.0 |
Capillary Electrophoresis (CE) for High-Efficiency Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged molecules. nih.govtandfonline.com Separation in CE is based on the differential migration of analytes in an electric field. For neutral molecules like Dihydroxyisobenzofuranone, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.
In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer.
CE can be an excellent complementary technique to HPLC for purity analysis and isomer separation, often providing different selectivity. osti.gov It is also a powerful tool for the analysis of small sample volumes.
Computational and Theoretical Chemistry Studies on Dihydroxyisobenzofuranon
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of chemical compounds like dihydroxyisobenzofuranone. By solving approximations of the Schrödinger equation, researchers can model molecular behavior at the atomic level, offering predictive power that complements experimental findings.
Density Functional Theory (DFT) Studies on Dihydroxyisobenzofuranon
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. For dihydroxyisobenzofuranone, DFT studies are employed to determine its most stable three-dimensional structure (optimized geometry), electron distribution, and thermodynamic stability.
DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the complex electron correlation effects. researchgate.net Through these calculations, key parameters such as bond lengths, bond angles, and dihedral angles of the lowest energy conformation of dihydroxyisobenzofuranone can be precisely determined. The theory is also used to calculate the distribution of electronic charge, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.
Furthermore, DFT is utilized to compute various thermodynamic properties, including the enthalpy of formation, entropy, and Gibbs free energy. These values are essential for understanding the stability of dihydroxyisobenzofuranone and predicting the spontaneity of reactions in which it participates.
Table 1: Representative Calculated Geometrical Parameters for an Isobenzofuranone Core Structure using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (lactone) | ~1.36 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Angle | O-C=O | ~125° |
| Bond Angle | C-O-C (lactone) | ~110° |
Note: The data in the table is illustrative, based on typical values for the isobenzofuranone scaffold, and represents the type of information obtained from DFT calculations.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For dihydroxyisobenzofuranone, theoretical calculations can generate predicted vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be constructed, allowing for the assignment of specific absorption bands to the stretching and bending modes of particular functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the connectivity and chemical environment of atoms within the molecule. nih.gov These predictions are instrumental in the structural elucidation of newly synthesized compounds.
Conformational analysis is another key application. Dihydroxyisobenzofuranone may exist in several different spatial arrangements, or conformers, due to the rotation around single bonds, particularly involving the hydroxyl groups. Computational methods can explore the potential energy surface of the molecule to identify the various low-energy conformers and determine their relative stabilities. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. consensus.app MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a virtual window into molecular behavior on the femtosecond to microsecond timescale. nih.gov
For dihydroxyisobenzofuranone, MD simulations are particularly useful for performing a thorough conformational analysis in a simulated environment, such as in a solvent like water. nih.gov This allows researchers to observe how the molecule flexes, bends, and rotates, and to identify the most populated conformational states under realistic conditions. nih.gov
MD simulations are also essential for studying intermolecular interactions. They can model how dihydroxyisobenzofuranone interacts with solvent molecules or other solutes, providing detailed information about the formation, duration, and strength of non-covalent interactions like hydrogen bonds. Understanding these interactions is critical, as they govern the molecule's solubility, crystal packing, and interactions with biological targets.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For dihydroxyisobenzofuranone, this involves modeling the potential reaction pathways for its synthesis or degradation. By mapping the potential energy surface of a reaction, chemists can identify the most likely route from reactants to products.
This modeling involves locating and characterizing the structures of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point on the reaction pathway and its structure is key to understanding the reaction mechanism.
By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. This allows for the prediction of reaction rates and an understanding of how factors like substituents or catalysts might influence the reaction's feasibility and speed. These theoretical insights can guide the optimization of synthetic routes and provide a deeper understanding of the molecule's chemical stability.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net
For dihydroxyisobenzofuranone, FMO analysis provides insight into its reactivity and electronic properties. ajchem-a.com The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile or electron donor. Conversely, the energy of the LUMO is related to its electron affinity and its propensity to act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. This gap can be correlated with the electronic absorption spectra of the molecule, as it approximates the energy required for the lowest-energy electronic transition.
Table 2: Representative Frontier Molecular Orbital Energies for an Isobenzofuranone Structure
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: The data in the table is illustrative, based on typical values for related aromatic compounds, and represents the type of information obtained from FMO analysis.
In Silico Exploration of Novel this compound Derivatives
In silico (computational) methods are extensively used in modern drug discovery and materials science to design novel molecules with desired properties. nih.gov Starting with the core structure of dihydroxyisobenzofuranone, computational chemists can explore a vast chemical space of potential derivatives by systematically modifying its structure. This process of rational design allows for the targeted enhancement of specific properties, such as biological activity, solubility, or stability. nih.gov
The process typically involves creating a virtual library of dihydroxyisobenzofuranone derivatives by adding or altering various functional groups. These virtual compounds are then subjected to computational screening. Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking (if a biological target is known), and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are used to evaluate the potential of each derivative.
This in silico exploration allows researchers to prioritize the most promising candidates for chemical synthesis and experimental testing, significantly saving time and resources compared to traditional trial-and-error approaches. By leveraging computational models, the design of novel dihydroxyisobenzofuranone derivatives can be accelerated, leading to the discovery of new compounds with improved functionality. nih.gov
Applications of Dihydroxyisobenzofuranon in Chemical and Materials Science
Dihydroxyisobenzofuranone as a Building Block in Organic Synthesis
The unique structural features of dihydroxyisobenzofuranone, including a reactive lactone ring and nucleophilic phenolic hydroxyl groups, make it a valuable intermediate in the synthesis of more complex molecules. beilstein-journals.org
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Dihydroxyisobenzofuranone can serve as a starting material for the synthesis of a variety of heterocyclic structures. The lactone can undergo reactions such as aminolysis or reduction, while the hydroxyl groups can be alkylated, acylated, or used as directing groups in aromatic substitution reactions. For instance, the reaction of the lactone ring with primary amines can lead to the formation of isoindolinone derivatives. Furthermore, the dihydroxy-substituted benzene (B151609) ring can be a precursor to fused heterocyclic systems like benzofurans or benzodioxoles through cyclization reactions. The principles of using simple heterocyclic precursors like furans and pyrroles to build more complex structures are well-established in organic synthesis. youtube.com
Reagent in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. jocpr.comnih.gov MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules for drug discovery and other applications. mdpi.comrug.nl
While specific examples utilizing dihydroxyisobenzofuranone in MCRs are not extensively documented, its functional groups suggest high potential for such applications. The phenolic hydroxyl groups can act as nucleophilic components in well-known MCRs like the Passerini and Ugi reactions, typically after deprotonation. The aldehyde or ketone functionality, which exists in equilibrium with the cyclic lactol form of some hydroxyisobenzofuranones, could also participate directly in these transformations. This dual reactivity allows for the creation of highly functionalized and complex molecular scaffolds in a single, efficient step.
Dihydroxyisobenzofuranone in Polymer Chemistry and Material Science
The presence of two hydroxyl groups provides dihydroxyisobenzofuranone with the necessary functionality to be incorporated into polymeric structures or used as a performance-enhancing additive.
Monomers for Polymerization (if applicable, non-biological)
One of the most direct applications of dihydroxyisobenzofuranone in polymer chemistry is its use as a diol monomer in polycondensation reactions. Similar to other bio-based diols and phenols, it can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. diva-portal.org The rigidity of the isobenzofuranone core would be incorporated into the polymer backbone, potentially leading to materials with enhanced thermal stability and specific mechanical properties.
The general scheme for such a polyesterification is shown below: n (HO)₂-R-(C=O)O + n HOOC-R'-COOH → [-(O)₂-R-(C=O)O-OC-R'-CO-]ₙ + 2n H₂O (where R represents the dihydroxyisobenzofuranone moiety)
The resulting polyesters could find applications as engineering plastics or specialty polymers. Furthermore, the hydroxyl groups could be modified with polymerizable functionalities, such as acrylates or vinyl ethers, to produce cross-linkable resins for coatings and composites. diva-portal.org
Additives and Modifiers in Advanced Materials
Phenolic compounds are widely recognized for their antioxidant properties, which arise from their ability to act as radical scavengers. Dihydroxyisobenzofuranone, possessing a catechol-like or resorcinol-like structure depending on the isomer, is expected to exhibit strong antioxidant activity. This makes it a candidate for use as a stabilizer in various polymers, protecting them from degradation caused by oxidation, heat, or UV radiation. By being incorporated into a polymer matrix, it could help to extend the material's lifespan and maintain its physical properties.
Moreover, compounds with similar structures, such as benzophenone (B1666685) derivatives, are used as UV absorbers. researchgate.netresearchgate.net The aromatic structure of dihydroxyisobenzofuranone suggests it could also absorb UV radiation, making it a potential multifunctional additive that provides both antioxidant and UV-stabilizing benefits to materials like plastics, coatings, and films.
Catalytic Roles or Ligand Design Utilizing Dihydroxyisobenzofuranone Structures (e.g., metal complexation for catalysis)
The arrangement of oxygen atoms in dihydroxyisobenzofuranone—two phenolic hydroxyls and the lactone's carbonyl and ether oxygens—makes it an excellent candidate for use as a ligand in coordination chemistry. These oxygen atoms can act as donor sites, binding to metal ions to form stable metal complexes. rasayanjournal.co.in
The design of effective ligands is crucial for the development of new catalysts in homogeneous catalysis. nih.gov The structure of dihydroxyisobenzofuranone allows for several potential coordination modes, making it a versatile scaffold for ligand design. For example, the adjacent hydroxyl groups in isomers like 4,5-dihydroxyisobenzofuranone or 6,7-dihydroxyisobenzofuranone can act as a bidentate chelating agent for a metal center, a coordination motif found in many successful catalysts. researchgate.net This chelation can enhance the stability and control the reactivity of the metal catalyst.
The potential coordination sites could lead to the formation of complexes with various transition metals, such as palladium, copper, or ruthenium. rsc.orgnih.gov These complexes could be investigated for catalytic activity in a range of organic reactions, including cross-coupling reactions, oxidations, and hydrogenations. The electronic properties of the isobenzofuranone ring system and the steric environment around the metal center could be fine-tuned by modifying the core structure, offering a pathway to catalyst optimization. rsc.org
Interactive Data Table: Potential Coordination Modes of Dihydroxyisobenzofuranone Isomers
| Isomer | Potential Coordination Sites | Possible Chelation Mode | Potential Metal Ions | Potential Catalytic Application |
| 4,5-Dihydroxy- | 4-OH, 5-OH, C=O | Bidentate (O,O) | Cu(II), Fe(III), Ti(IV) | Oxidation, Lewis Acid Catalysis |
| 5,6-Dihydroxy- | 5-OH, 6-OH, C=O | Bidentate (O,O) | Pd(II), Ru(II), Ni(II) | Cross-Coupling, Hydrogenation |
| 6,7-Dihydroxy- | 6-OH, 7-OH, C=O | Bidentate (O,O) | Rh(I), Ir(III), Co(II) | Hydroformylation, C-H Activation |
| 4,7-Dihydroxy- | 4-OH, 7-OH, C=O | Monodentate or Bridging | Various | Polymerization Catalysis |
Applications in Agrochemistry or Industrial Processes (e.g., dyes, pigments, process intermediates)
The application of dihydroxyisobenzofuranone and its derivatives in the fields of agrochemistry and industrial processes, such as the manufacturing of dyes and pigments, is not extensively documented in publicly available research. The isobenzofuranone structure, more commonly known as a phthalide (B148349), serves as a versatile building block in organic synthesis for producing a range of more complex molecules. researchgate.netresearchgate.net However, specific, large-scale industrial applications for dihydroxy-substituted variants in these sectors are not prominent.
While research into isobenzofuranone derivatives is active, the primary focus has largely been on their biological and medicinal properties rather than their use as industrial materials. mdpi.comnih.govnih.gov For instance, various substituted isobenzofuranones have been investigated for their potential as pharmaceutical agents. nih.govresearchgate.net
Role as Process Intermediates
The core value of dihydroxyisobenzofuranone in industrial chemistry likely lies in its potential as a process intermediate. Phthalides, in general, are utilized as precursors in the synthesis of functionalized naphthalenes and other complex aromatic systems. researchgate.net The presence of hydroxyl (-OH) groups on the benzene ring of the dihydroxyisobenzofuranone molecule offers reactive sites for further chemical modification. These groups can be targeted in multi-step syntheses to build more elaborate molecular architectures.
Despite this potential, specific examples of dihydroxyisobenzofuranone being used as a key intermediate in the commercial production of dyes, pigments, or agrochemicals are not widely reported. The synthesis of many commercial dyes, for example, often relies on other well-established precursors and coupling agents. mdpi.comyoutube.com
Data on Industrial Applications
Detailed research findings or data tables relating to the performance of dihydroxyisobenzofuranone as a component in dyes, pigments, or agrochemical formulations are scarce. The scientific literature does not currently provide extensive data on parameters such as:
Yields of industrial processes using dihydroxyisobenzofuranone as a starting material.
The lightfastness, color intensity, or binding properties of pigments or dyes derived from this compound.
Efficacy data for any agrochemical products synthesized from a dihydroxyisobenzofuranone precursor.
The potential for these applications exists from a chemical standpoint, but there is insufficient research and development data in the public domain to substantiate significant current use.
Environmental Degradation Mechanisms of Dihydroxyisobenzofuranon Academic Focus
Photolytic Degradation Pathways of Dihydroxyisobenzofuranone
The degradation of Dihydroxyisobenzofuranone can be initiated by the absorption of light, a process known as photolysis. This process is a key abiotic degradation pathway for many organic compounds present in the upper layers of aquatic environments and on terrestrial surfaces. The specific mechanisms and rates of photolytic degradation are highly dependent on the wavelength of light, the presence of photosensitizing agents, and the chemical matrix in which the compound is found.
For Dihydroxyisobenzofuranone, it is hypothesized that ultraviolet (UV) radiation plays a significant role in its breakdown. The aromatic ring and carbonyl group within the molecule are chromophores that can absorb UV light, leading to the excitation of electrons to higher energy states. This excitation can result in the cleavage of chemical bonds, leading to the formation of various photoproducts. While specific, detailed studies on the photolytic pathways of Dihydroxyisobenzofuranone are not extensively documented in publicly accessible literature, general principles of organic photochemistry suggest that reactions such as Norrish-type reactions of the carbonyl group and photo-hydroxylation of the aromatic ring could be significant degradation pathways.
Chemical Transformation in Environmental Matrices
Beyond photolysis, Dihydroxyisobenzofuranone is subject to various chemical transformations within different environmental compartments, including water, soil, and sediment. These transformations are primarily driven by reactions such as hydrolysis, oxidation, and reduction.
Hydrolysis: The ester linkage within the lactone ring of Dihydroxyisobenzofuranone is susceptible to hydrolysis, particularly under alkaline or acidic conditions. This reaction involves the cleavage of the ester bond by a water molecule, leading to the opening of the lactone ring and the formation of a more polar carboxylic acid derivative. The rate of hydrolysis is influenced by pH and temperature, with faster degradation typically observed at higher pH values.
Oxidation: Oxidative processes, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), are another important degradation route. These highly reactive species can be generated photochemically or through biological activity in the environment. The aromatic ring of Dihydroxyisobenzofuranone is a likely target for oxidative attack, leading to hydroxylation and potential ring cleavage. The presence of the existing hydroxyl groups on the aromatic ring can influence the position of further oxidative attack.
Reduction: In anoxic environments, such as deep sediments or groundwater, reductive transformations may occur. These reactions could involve the reduction of the carbonyl group to a secondary alcohol. The specific reduction pathways and their environmental relevance for Dihydroxyisobenzofuranone are an area requiring further investigation.
The following table summarizes the key chemical transformation processes for Dihydroxyisobenzofuranone in environmental matrices.
| Transformation Process | Reactant/Mediator | Potential Products | Environmental Compartment |
| Hydrolysis | Water (H₂O) | Carboxylic acid derivatives | Water, Soil |
| Oxidation | Reactive Oxygen Species (e.g., •OH) | Hydroxylated and ring-cleaved products | Water, Soil, Air |
| Reduction | Reducing agents in anoxic conditions | Alcohol derivatives | Sediments, Groundwater |
Mechanistic Studies of Dihydroxyisobenzofuranone Biodegradation
The biodegradation of Dihydroxyisobenzofuranone involves the metabolic breakdown of the compound by microorganisms. This process is a crucial mechanism for the removal of organic contaminants from the environment. The study of biodegradation mechanisms focuses on identifying the specific enzymatic pathways and metabolic intermediates involved.
Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of transforming complex organic molecules. For aromatic compounds like Dihydroxyisobenzofuranone, key enzymes in the degradation pathway often include monooxygenases and dioxygenases. These enzymes catalyze the introduction of oxygen atoms into the aromatic ring, which is a critical initial step in destabilizing the ring and making it susceptible to cleavage.
Following initial hydroxylation, the metabolic pathway would likely proceed through ring cleavage, mediated by dioxygenases, to form aliphatic intermediates. These intermediates can then be further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to the mineralization of the compound to carbon dioxide and water. While the specific enzymes and metabolic pathways for Dihydroxyisobenzofuranone have not been fully elucidated in available scientific literature, the general principles of aromatic compound biodegradation provide a framework for its likely metabolic fate.
Future Research Directions and Emerging Trends in Dihydroxyisobenzofuranon Chemistry
Unexplored Reactivity Patterns and Synthetic Opportunities
The inherent structural features of dihydroxyisobenzofuranone, namely the lactone ring, the aromatic system, and the hydroxyl groups, suggest a rich and varied reactivity that remains largely untapped. Future research will likely focus on elucidating new reaction pathways and leveraging them for the synthesis of complex molecular architectures.
Key Research Areas:
Catalytic Transformations: A primary focus will be the development of novel catalytic systems to functionalize the dihydroxyisobenzofuranone scaffold. This includes exploring transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the aromatic ring, as well as asymmetric catalysis to control the stereochemistry of reactions at the furanone core.
Ring-Opening and Rearrangement Reactions: Investigating the selective ring-opening of the lactone moiety under various conditions (e.g., nucleophilic, acidic, basic) could provide access to a range of functionalized benzoic acid derivatives. Furthermore, exploring skeletal rearrangements, potentially triggered by light or heat, could lead to the discovery of novel heterocyclic systems.
Derivatization of Hydroxyl Groups: The phenolic hydroxyl groups offer versatile handles for further chemical modification. Future studies will likely explore their etherification, esterification, and conversion to other functional groups to modulate the electronic properties and biological activity of the parent molecule.
| Research Focus | Potential Outcomes |
| Catalytic C-H Functionalization | Direct and efficient introduction of new functional groups onto the aromatic ring. |
| Asymmetric Hydrogenation | Access to enantiomerically pure dihydroxyisobenzofuranone derivatives. |
| Nucleophilic Addition to Lactone | Synthesis of diverse acyclic compounds with multiple functional groups. |
Integration of Dihydroxyisobenzofuranon into Novel Chemical Methodologies
The unique properties of dihydroxyisobenzofuranone make it an attractive building block for the development of new chemical methodologies. Its integration into multicomponent reactions, cascade processes, and diversity-oriented synthesis will be a key trend in expanding its synthetic utility.
Emerging Methodologies:
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate dihydroxyisobenzofuranone as a key component will enable the rapid and efficient construction of complex molecules from simple starting materials. This approach is particularly valuable for the generation of compound libraries for high-throughput screening.
Cascade Reactions: The development of cascade reactions initiated by the functional groups of dihydroxyisobenzofuranone can lead to the formation of intricate polycyclic structures in a single synthetic operation. This atom- and step-economical approach is highly desirable in modern organic synthesis.
Flow Chemistry: The use of continuous flow technologies for the synthesis and modification of dihydroxyisobenzofuranone derivatives could offer significant advantages in terms of reaction control, safety, and scalability.
Advanced Characterization Needs and Techniques for this compound Systems
A deeper understanding of the structure, dynamics, and interactions of dihydroxyisobenzofuranone systems necessitates the application of advanced characterization techniques. While standard spectroscopic methods provide essential information, more sophisticated approaches are required to probe subtle structural details and transient species. Nanomaterials require advanced techniques to determine their chemical and physical information to ensure the properties, composition, and success of the synthesis. elsevierpure.com
Essential Techniques:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Advanced 2D-NMR experiments, such as HSQC, HMBC, and NOESY, will be crucial for the unambiguous assignment of complex structures and for elucidating through-bond and through-space correlations.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of dihydroxyisobenzofuranone derivatives and their complexes.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for accurate mass determination and for fragmentation studies to aid in structure elucidation. For more complex systems, techniques like scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) could be employed for morphological analysis. elsevierpure.com
| Technique | Information Gained |
| 2D-NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. |
| X-ray Crystallography | Unambiguous determination of solid-state molecular structure. |
| High-Resolution Mass Spectrometry | Precise molecular formula and fragmentation patterns. |
| Scanning Electron Microscopy | Morphological analysis of complex systems. elsevierpure.com |
Theoretical Insights Driving Future this compound Research
Computational chemistry provides powerful tools for investigating chemical systems at an atomic level. researchgate.net Theoretical studies will play an increasingly important role in guiding the experimental exploration of dihydroxyisobenzofuranone chemistry. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.
Key Areas of Theoretical Investigation:
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving dihydroxyisobenzofuranone, helping to elucidate reaction mechanisms and predict the feasibility of new transformations.
Structure-Property Relationships: Theoretical calculations can be employed to understand how modifications to the dihydroxyisobenzofuranone scaffold influence its electronic, optical, and biological properties. This knowledge can guide the rational design of new molecules with desired functions. The importance of resonance, inductive effects, and hydrogen bonding has been highlighted in theoretical studies of related dihydroisobenzofuran structures. researchgate.net
Spectroscopic Prediction: The prediction of NMR, IR, and UV-Vis spectra through computational methods can aid in the interpretation of experimental data and the confirmation of proposed structures.
Challenges and Perspectives in this compound Research
Despite the significant potential, research on dihydroxyisobenzofuranone is not without its challenges. Overcoming these hurdles will be critical for realizing the full potential of this class of compounds.
Current Challenges:
Selective Synthesis: The development of synthetic methods that allow for the selective functionalization of specific positions on the dihydroxyisobenzofuranone core remains a significant challenge.
Scalability: Many of the current synthetic routes to dihydroxyisobenzofuranone derivatives are not readily scalable, limiting their availability for extensive biological evaluation or materials science applications.
Understanding Structure-Activity Relationships: A comprehensive understanding of how the structural features of dihydroxyisobenzofuranone derivatives relate to their biological activity is still in its early stages.
Future Perspectives:
The future of dihydroxyisobenzofuranone research is bright, with numerous opportunities for innovation and discovery. The development of more efficient and selective synthetic methods, coupled with advanced characterization and theoretical studies, will undoubtedly lead to the discovery of new dihydroxyisobenzofuranone-based molecules with a wide range of applications in medicine, materials science, and catalysis. The dihydroisobenzofuran heterocycle is a structural motif found in a number of medications with anti-tumor, anti-diabetic, and antibacterial activities. researchgate.net The continued exploration of this versatile chemical scaffold promises to yield exciting scientific breakthroughs in the years to come.
Q & A
Q. Q1. How can I design an experiment to synthesize dihydroxyisobenzofuranon with high purity?
Methodological Answer:
- Begin with a literature review using SciFinder Scholar to identify existing synthetic routes (e.g., Friedel-Crafts acylation, cyclization reactions) and their limitations .
- Optimize reaction conditions (solvent, temperature, catalyst) using factorial design experiments to maximize yield and purity. Validate purity via HPLC or NMR, referencing protocols from authoritative sources like PubChem or EPA DSSTox .
- Document procedures rigorously, including stoichiometric ratios and purification steps (e.g., recrystallization), as outlined in experimental methodology frameworks .
Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?
Methodological Answer:
- Use UV-Vis spectroscopy to monitor degradation kinetics and FT-IR to identify functional group alterations.
- Pair these with computational modeling (e.g., DFT calculations) to predict stability trends, ensuring alignment between experimental and theoretical data .
- For reproducibility, follow PRISMA guidelines to report methods transparently, including instrument calibration details and statistical analysis of replicates .
Advanced Research Questions
Q. Q3. How can I resolve contradictions in reported catalytic efficiencies of this compound in oxidation reactions?
Methodological Answer:
- Conduct a systematic review using the Cochrane Handbook’s framework to assess study heterogeneity (e.g., differences in catalyst loading, solvent systems) .
- Perform meta-analysis to quantify effect sizes, applying sensitivity analysis to isolate variables causing discrepancies.
- Replicate key experiments under controlled conditions, using standardized protocols (e.g., ISO guidelines) to minimize bias .
Q. Q4. What methodologies are suitable for studying this compound’s reactive intermediate species in photochemical reactions?
Methodological Answer:
- Employ time-resolved spectroscopy (e.g., transient absorption spectroscopy) to capture short-lived intermediates.
- Combine with isotopic labeling (e.g., deuterated solvents) to trace reaction pathways, as described in advanced mechanistic studies .
- Validate findings using peer-reviewed frameworks for kinetic data interpretation, such as the Eyring equation or Marcus theory .
Q. Q5. How can I design a study to assess this compound’s interactions with biological macromolecules?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Supplement with molecular docking simulations to identify potential binding sites, cross-referencing results with crystallographic databases (e.g., PDB) .
- Ensure ethical compliance by pre-registering the study design and obtaining institutional review board (IRB) approval for biological assays .
Methodological Frameworks
Key Tables for Reference:
Common Pitfalls & Solutions
-
Pitfall: Inconsistent reporting of synthetic yields.
Solution: Adopt PRISMA checklists to ensure all experimental variables (e.g., catalyst batch, solvent purity) are documented . -
Pitfall: Overreliance on computational predictions without experimental validation.
Solution: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance theoretical and empirical work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
